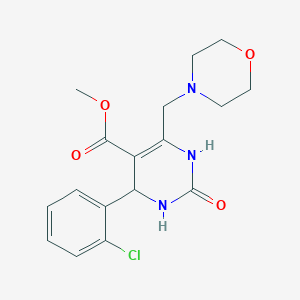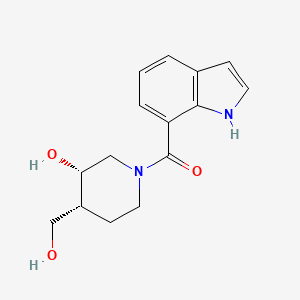
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities.
作用機序
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidants, such as glutathione and superoxide dismutase (SOD). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of using (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in lab experiments is its diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. One of the directions is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of its potential use as a dietary supplement for the prevention of oxidative stress and cognitive decline. In addition, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to optimize its pharmacological properties.
合成法
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves several steps. One of the commonly used methods involves the reaction of indole-7-carboxaldehyde with (S)-proline methyl ester to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. Another method involves the use of L-proline instead of (S)-proline methyl ester.
科学的研究の応用
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-9-11-5-7-17(8-13(11)19)15(20)12-3-1-2-10-4-6-16-14(10)12/h1-4,6,11,13,16,18-19H,5,7-9H2/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZJVRUOWUPCO-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
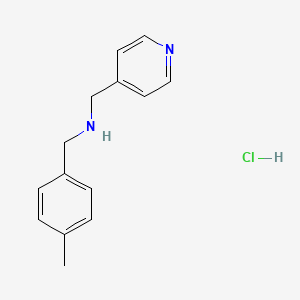
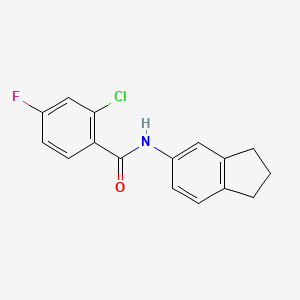
![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
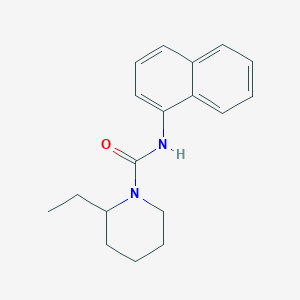
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
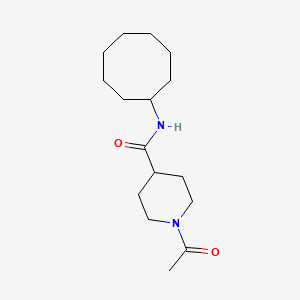
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
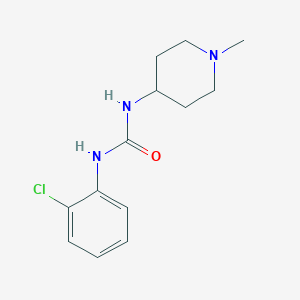
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
